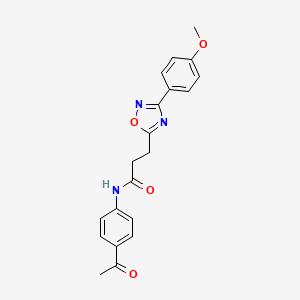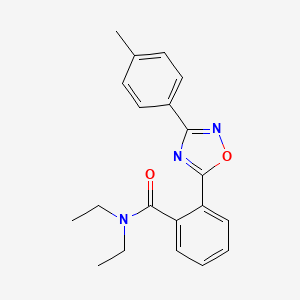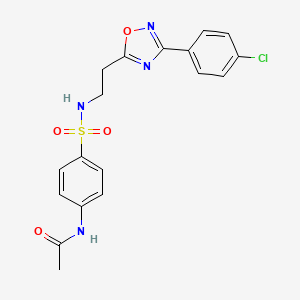
N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, it has been studied for its anti-inflammatory, analgesic, and antimicrobial properties. In material science, it has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its anti-inflammatory, analgesic, and antimicrobial properties. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is the lack of information on its safety and toxicity, which requires further investigation.
Future Directions
There are several future directions for the research on N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use in the development of OLEDs and other electronic devices. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and toxicity.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine and 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-bromo-1-propanol and sodium hydride to yield the final product.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(24)14-3-7-16(8-4-14)21-18(25)11-12-19-22-20(23-27-19)15-5-9-17(26-2)10-6-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGXRIPJXZRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)


![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)




